MRT-83

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de MRT-83 involucra múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. Los pasos clave incluyen:

Formación del núcleo bifenilo: Esto se logra mediante una reacción de acoplamiento de Suzuki entre un derivado de ácido borónico y un compuesto bifenilo halogenado.

Introducción del grupo guanidina: Este paso implica la reacción del intermedio bifenilo con un derivado de guanidina en condiciones básicas.

Adición del grupo trimetoxibenzoílo: El último paso involucra la acilación del intermedio de guanidina con cloruro de 3,4,5-trimetoxibenzoílo en presencia de una base.

Métodos de Producción Industrial: La producción industrial de this compound probablemente seguiría rutas sintéticas similares pero a mayor escala, con optimizaciones para rendimiento y pureza. Esto implicaría el uso de reactores a gran escala, procesos de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: MRT-83 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden llevarse a cabo para modificar los grupos funcionales, como la reducción del grupo nitro a una amina.

Sustitución: Se pueden llevar a cabo varias reacciones de sustitución para reemplazar grupos funcionales específicos con otros.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio.

Sustitución: Se emplean reactivos como agentes halogenantes y nucleófilos para reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

Cancer Research

MRT-83 is particularly relevant in cancer research due to its ability to inhibit Hh signaling, which is implicated in several malignancies, including basal cell carcinoma and medulloblastoma. Studies have indicated that this compound can suppress tumor growth by blocking Hh pathway activation:

| Cancer Type | IC50 Value (nM) | Effect |

|---|---|---|

| Basal Cell Carcinoma | 15 | Inhibits Gli-dependent luciferase activity |

| Medulloblastoma | 10 | Reduces cell proliferation |

These findings suggest that this compound could be a valuable tool for developing targeted therapies against Hh-related tumors .

Neuroscience

In neuroscience, this compound has been utilized to study the role of Hh signaling in neurogenesis and brain development. Research has shown that stereotaxic injection of this compound into mouse brains can inhibit Sonic Hedgehog-induced transcriptional activation in the subventricular zone, providing insights into neural stem cell regulation .

Pharmacological Studies

This compound has been evaluated for its pharmacological properties across various models. Its effectiveness in inhibiting Smo-mediated signaling has been corroborated through multiple assays:

| Assay Type | IC50 Value (nM) | Description |

|---|---|---|

| Shh-light2 Cells | 15 | Measures Gli-dependent luciferase activity |

| C3H10T1/2 Cell Differentiation | 10 | Inhibits SAG-induced differentiation |

| Rat Cerebellar Granule Cell Precursors | ~3 | Suppresses proliferation induced by ShhN |

These studies underscore this compound's potential as a pharmacological agent for manipulating Hh signaling in experimental settings .

Case Study 1: Inhibition of Tumor Growth

A study investigating this compound's effects on basal cell carcinoma demonstrated that treatment with this compound significantly reduced tumor size in murine models. The mechanism involved the blockade of Smo-mediated transcriptional activity, leading to decreased expression of target genes involved in cell proliferation.

Case Study 2: Neurodevelopmental Insights

In a neurodevelopmental context, researchers administered this compound to examine its effects on neural stem cells in vivo. Results indicated that this compound effectively inhibited Sonic Hedgehog signaling pathways, resulting in altered neurogenesis patterns and providing crucial insights into developmental biology.

Mecanismo De Acción

MRT-83 ejerce sus efectos antagonizando el receptor Smoothened, un componente clave de la vía de señalización Hedgehog. El compuesto encaja en un modelo farmacoforico para antagonistas de Smoothened, que incluye tres grupos aceptores de enlace de hidrógeno y tres regiones hidrofóbicas. Al unirse al receptor Smoothened, this compound bloquea la vía de señalización Hedgehog, evitando la activación de los objetivos y las respuestas celulares aguas abajo .

Compuestos Similares:

Ciclopamina: Otro antagonista de Smoothened, pero this compound muestra una mayor potencia.

Cur61414: Un compuesto estructuralmente relacionado que es inactivo en el receptor Smoothened.

LEQ506, Taladegib, Purmorphamine, SAG, Glasdegib, DY131, JNJ-1289, ALLO-2: Otros compuestos que se dirigen a la vía de señalización Hedgehog

Unicidad de this compound: this compound destaca por su alta potencia y especificidad para el receptor Smoothened. Ha demostrado una mayor eficacia en el bloqueo de la señalización Hedgehog en comparación con otros antagonistas como la ciclopamina. Además, this compound no afecta la señalización Wnt, lo que lo convierte en una herramienta más selectiva para estudiar la vía Hedgehog .

Comparación Con Compuestos Similares

Cyclopamine: Another Smoothened antagonist, but MRT-83 shows greater potency.

Cur61414: A structurally related compound that is inactive at the Smoothened receptor.

LEQ506, Taladegib, Purmorphamine, SAG, Glasdegib, DY131, JNJ-1289, ALLO-2: Other compounds targeting the Hedgehog signaling pathway

Uniqueness of this compound: this compound stands out due to its high potency and specificity for the Smoothened receptor. It has shown greater efficacy in blocking Hedgehog signaling compared to other antagonists like cyclopamine. Additionally, this compound does not affect Wnt signaling, making it a more selective tool for studying the Hedgehog pathway .

Actividad Biológica

MRT-83 is a potent small molecule antagonist of the Smoothened (Smo) receptor, which plays a critical role in the Hedgehog (Hh) signaling pathway. This pathway is essential for various developmental processes and is implicated in several types of cancers when dysregulated. The following sections will discuss the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

This compound acts primarily by inhibiting the Smo receptor, thereby blocking the Hh signaling pathway. This inhibition prevents the activation of downstream target genes that are typically stimulated by Hh ligands. The compound has been shown to effectively compete with BODIPY-cyclopamine for binding to human Smo, demonstrating its antagonistic properties.

Key Findings:

- IC50 Values : this compound exhibits IC50 values of approximately 15 nM in Shh-light2 cells and 11 nM in C3H10T1/2 cells, indicating high potency in biological assays .

- Comparison with Other Antagonists : In studies comparing this compound with other Smo antagonists like GDC-0449, this compound showed comparable antagonist activity .

Pharmacological Properties

This compound is characterized by its ability to modulate cellular responses associated with the Hh pathway. Its pharmacological profile includes:

- Molecular Weight : 575.06 g/mol

- Chemical Formula : C31H31ClN4O5

- Solubility : The solubility characteristics allow for effective delivery in various biological systems .

Research Findings and Case Studies

Several studies have investigated the effects of this compound on various cell types and its potential therapeutic applications.

Table 1: Summary of Biological Activity Assays for this compound

| Cell Type | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Shh-light2 cells | 15 | Inhibition of Hh signaling via Smo |

| C3H10T1/2 cells | 11 | Competitive binding with BODIPY-cyclopamine |

Case Studies

-

Cancer Research Applications :

- This compound has been utilized in studies focusing on cancer cell lines where Hh signaling is aberrantly activated. The compound's ability to inhibit this pathway suggests potential therapeutic applications in treating cancers such as basal cell carcinoma and medulloblastoma.

- A study demonstrated that treatment with this compound resulted in reduced proliferation of cancer cells dependent on Hh signaling, highlighting its efficacy as a targeted therapy .

- Developmental Biology Studies :

Propiedades

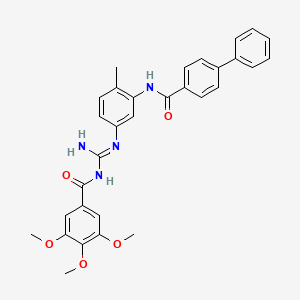

IUPAC Name |

3,4,5-trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N4O5/c1-19-10-15-24(33-31(32)35-30(37)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)34-29(36)22-13-11-21(12-14-22)20-8-6-5-7-9-20/h5-18H,1-4H3,(H,34,36)(H3,32,33,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTMNLKJWHVZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C(N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.